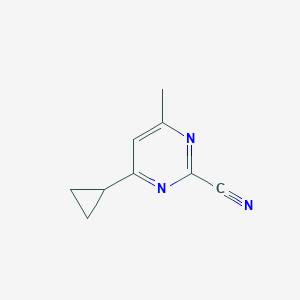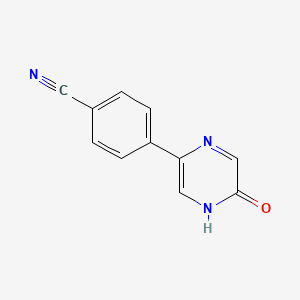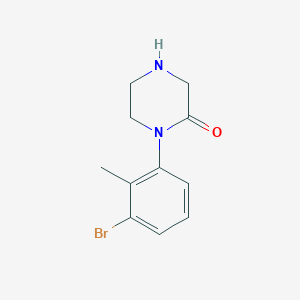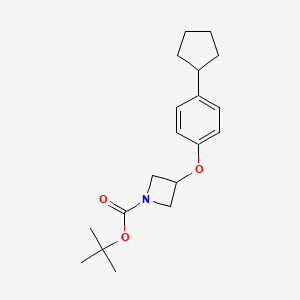
4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H9N3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a cyclopropyl group at position 4 and a methyl group at position 6, along with a carbonitrile group at position 2, makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyclopropyl-6-methylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid derivatives.
Reduction: 4-Cyclopropyl-6-methylpyrimidine-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA synthesis by binding to pyrimidine biosynthesis enzymes, thereby exerting its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
- 4-Cyclopropyl-6-methylpyrimidine-2-amine
Comparison: 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbonitrile group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1269429-28-8 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
4-cyclopropyl-6-methylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c1-6-4-8(7-2-3-7)12-9(5-10)11-6/h4,7H,2-3H2,1H3 |
InChI-Schlüssel |
AIHWUODHASMTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C#N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)

![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)

![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)



![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)
![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)

![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
